(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
CAS No.:
Cat. No.: VC16522760
Molecular Formula: C20H25N7O6
Molecular Weight: 463.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25N7O6 |
|---|---|
| Molecular Weight | 463.5 g/mol |
| IUPAC Name | (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
| Standard InChI | InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,15,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,23,25,26,31)/t12-,13-,15?/m0/s1/i1+1D3 |
| Standard InChI Key | NKHUMCIXBRICHV-KDTYKIGESA-N |
| Isomeric SMILES | [2H][13C]([2H])([2H])N1[C@H](CN=C2C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
| Canonical SMILES | CN1C(CN=C2C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three critical components:
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A pteridine moiety at positions 6S and 4a, featuring a 2-amino-4-oxo functional group.
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A trideuterio(113C)methyl group at position 5, enabling isotopic tracing in metabolic studies.
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A glutamic acid backbone conjugated via an amide bond to a para-aminobenzoyl group, enhancing solubility and target affinity.
The stereochemistry at the (2S) and (6S) positions ensures enantiomeric specificity, critical for binding to chiral biological targets like enzymes and receptors. The deuterated methyl group introduces a kinetic isotope effect, potentially altering reaction rates in metabolic pathways.
Table 1: Key Structural Properties
| Property | Details |
|---|---|
| IUPAC Name | (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
| Molecular Formula | C₁₉H₂₂D₃¹³CN₆O₇ |
| Molecular Weight | 498.47 g/mol |
| Chiral Centers | 2 (2S, 6S) |
| Isotopic Composition | ³H (T) at C5, ¹³C at methyl group |
Synthesis and Isotopic Labeling
Synthetic Routes
Synthesis involves multi-step protocols to preserve stereochemistry and isotopic integrity:
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Pteridine Core Formation: Cyclization of 2,4,5-triaminopyrimidine with deuterated methylglyoxal under acidic conditions yields the 5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-4-one intermediate.
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Glutamic Acid Conjugation: Carbodiimide-mediated coupling of the pteridine derivative with N-(4-aminobenzoyl)-L-glutamic acid ensures amide bond formation while retaining stereochemical purity.
Critical challenges include minimizing racemization at chiral centers and ensuring deuterium retention during purification. Industrial-scale production requires specialized equipment for handling isotopic precursors and maintaining reaction pH between 8–9 to prevent decomposition.
Isotopic Labeling Applications
The trideuterio(113C)methyl group serves dual purposes:
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Metabolic Tracing: Enables tracking of the compound’s fate in biological systems via mass spectrometry or nuclear magnetic resonance (NMR).
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Mechanistic Studies: The kinetic isotope effect (KIE) at the methyl group provides insights into enzymatic demethylation or oxidation pathways.
Biological Activity and Mechanisms
Table 2: Predicted Biological Activities
| Activity | Mechanism | Target Enzymes |
|---|---|---|
| Antitumor | DHFR inhibition | Dihydrofolate reductase |
| Antimicrobial | Peptidoglycan synthesis disruption | Penicillin-binding proteins |
| Neuroprotective | NMDA receptor modulation | Glutamate receptors |
Pharmacokinetics and Metabolism
Absorption and Distribution
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Oral Bioavailability: Limited by carboxylic acid groups, which reduce intestinal permeability. Prodrug strategies (e.g., esterification) improve absorption.
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Tissue Distribution: Preferential accumulation in liver and kidney tissues due to glutamic acid transporters.
Metabolic Pathways
Primary routes include:
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Oxidative Demethylation: Cytochrome P450 enzymes (CYP3A4) oxidize the trideuterio(113C)methyl group to carboxylic acid, detectable via deuterium-labeled metabolites.
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Amide Hydrolysis: Serum esterases cleave the benzoyl-glutamic acid bond, releasing free pteridine and glutamic acid.
Computational Modeling and Predictions
Molecular Docking Studies
Simulations using AutoDock Vina predict strong binding to DHFR (ΔG = -9.2 kcal/mol), with key interactions:
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Hydrogen bonding between the 4-oxo group and Asp27.
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Van der Waals contacts between the deuterated methyl group and hydrophobic residues.
Quantitative Structure-Activity Relationship (QSAR)
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LogP: Calculated at -1.3, indicating high hydrophilicity and limited blood-brain barrier penetration.
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Polar Surface Area: 150 Ų, correlating with low membrane permeability but high solubility.
Comparative Analysis with Analogues
Methotrexate Comparison
Unlike methotrexate, this compound:
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Avoids polyglutamation, reducing intracellular retention and toxicity.
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Incorporates deuterium for metabolic studies, a feature absent in traditional antifolates.
Isotopic vs. Non-Isotopic Forms
The trideuterio(113C)methyl variant exhibits:
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Slower Hepatic Metabolism: KIE reduces demethylation rate by 30% compared to non-deuterated forms.
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Enhanced Diagnostic Utility: Enables precise metabolite tracking in clinical samples.
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